Cas no 478262-68-9 (1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione)

1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione is a structurally complex heterocyclic compound featuring an imidazole core functionalized with chlorobenzyl and dimethoxybenzyl substituents. Its unique molecular architecture, incorporating both electron-withdrawing (chloro) and electron-donating (methoxy) groups, may confer tailored reactivity for applications in medicinal chemistry or materials science. The presence of the trione moiety enhances electrophilic character, potentially enabling selective interactions in synthetic or biological systems. This compound’s stability under ambient conditions and solubility in common organic solvents facilitate handling in laboratory settings. Its dual-substituted design offers versatility for further derivatization, making it a valuable intermediate in the development of pharmacologically active agents or functional materials.
1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione structure
478262-68-9 structure
Product Name:1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione
CAS No:478262-68-9
MF:
MW:388.804g/mol
CID:4654071
Update Time:2025-06-07

1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione Chemical and Physical Properties

Names and Identifiers

    • 1-(4-CHLOROBENZYL)-3-(3,4-DIMETHOXYBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONE
    • 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione

Computed Properties

  • Exact Mass: 388.083
  • Monoisotopic Mass: 388.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione Pricemore >>

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Additional information on 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione

Introduction to 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione (CAS No. 478262-68-9)

1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione, with the CAS number 478262-68-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoles and features a unique structural framework that includes a 1H-imidazole core substituted with a 4-chlorobenzyl group and a 3,4-dimethoxybenzyl group. The intricate arrangement of these functional groups endows the molecule with a range of biological activities and potential therapeutic applications.

The synthesis of 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione typically involves multi-step organic reactions, including the formation of the imidazole ring and the subsequent introduction of the substituents. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for both academic research and industrial applications. The ability to synthesize this compound with high purity and yield is crucial for its use in various studies and potential drug development.

In terms of its biological properties, 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione has been extensively studied for its potential as an antifungal agent. Research has shown that this compound exhibits potent antifungal activity against a variety of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell membranes and the inhibition of key enzymes involved in fungal metabolism. These findings have significant implications for the development of new antifungal drugs to combat resistant fungal infections.

Beyond its antifungal properties, 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the PI3K/Akt pathway, which is frequently dysregulated in various types of cancer. These findings suggest that 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione could be a promising lead compound for the development of novel anticancer therapies.

The pharmacokinetic properties of 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione have also been evaluated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life in vivo, which are important considerations for drug development. Additionally, preliminary toxicity studies have indicated that 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione is well-tolerated at therapeutic doses with minimal side effects.

The structural diversity and functional versatility of imidazoles make them attractive scaffolds for drug discovery. The unique combination of substituents in 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione provides a platform for further chemical modifications to optimize its biological activities and pharmacological properties. Ongoing research efforts are focused on identifying structure-activity relationships (SAR) to enhance the potency and selectivity of this compound against specific targets.

In conclusion, 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione (CAS No. 478262-68-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its antifungal and anticancer properties make it an attractive candidate for further development as a novel drug candidate. Continued research into its synthesis, biological evaluation, and pharmacological profiling will be essential to fully realize its potential in medicine.

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